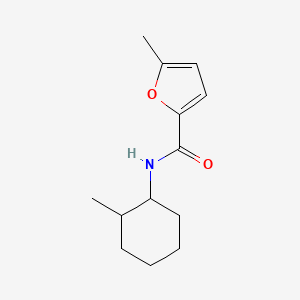
5-methyl-N-(2-methylcyclohexyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2-methylcyclohexyl)-2-furamide, also known as 5-Me-MCHF, is a synthetic compound that belongs to the family of furan-based synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC. 5-Me-MCHF has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(2-methylcyclohexyl)-2-furamide is similar to that of THC, which is the primary psychoactive component of cannabis. It binds to the CB1 receptor, which is primarily located in the brain and central nervous system, and activates it. This leads to the release of various neurotransmitters, such as dopamine and serotonin, which are responsible for the psychoactive effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of THC. It has been shown to have analgesic, anxiolytic, and anti-inflammatory properties, as well as the ability to induce appetite and reduce nausea. It has also been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as epilepsy, multiple sclerosis, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-methyl-N-(2-methylcyclohexyl)-2-furamide in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one of the main limitations is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, the effects of the drug may vary depending on the dose and route of administration, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 5-methyl-N-(2-methylcyclohexyl)-2-furamide. One area of interest is the potential therapeutic applications of the drug in the treatment of various neurological and psychiatric disorders. Another area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and fewer side effects. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential interactions with other drugs and neurotransmitter systems.
Métodos De Síntesis
The synthesis of 5-methyl-N-(2-methylcyclohexyl)-2-furamide involves several steps, including the reaction of 2-methylcyclohexanone with hydroxylamine to form 2-methylcyclohexanone oxime. This is then reacted with acetic anhydride to form the corresponding acetoxime, which is then cyclized to form the furan ring. The final step involves the reaction of the furan ring with methylamine to form this compound.
Aplicaciones Científicas De Investigación
5-methyl-N-(2-methylcyclohexyl)-2-furamide has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC. This makes it a useful tool for studying the role of the endocannabinoid system in various physiological and pathological processes, such as pain, anxiety, and addiction.
Propiedades
IUPAC Name |
5-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-5-3-4-6-11(9)14-13(15)12-8-7-10(2)16-12/h7-9,11H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUALTHVBQUTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6093577.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-propanesulfonamide](/img/structure/B6093589.png)
![1-(2-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6093607.png)
![1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6093616.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6093624.png)
![7-(2,3-difluorobenzyl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B6093637.png)
![2-[1-(2-fluorobenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6093647.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B6093661.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6093674.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-oxo-1-indanecarboxamide](/img/structure/B6093678.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6093686.png)
![methyl 2-[(3-isoxazolylmethyl)thio]-3-methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B6093691.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6093699.png)
